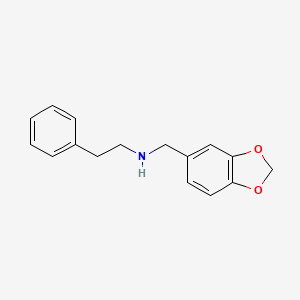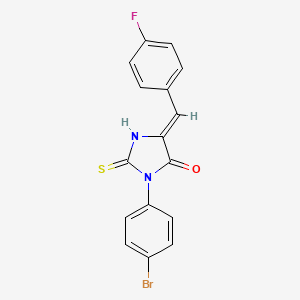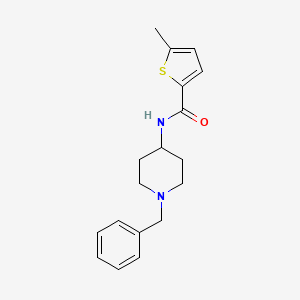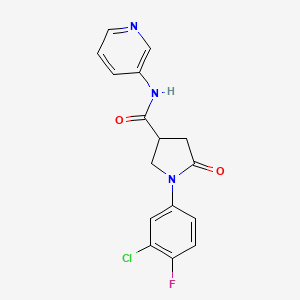![molecular formula C25H28N4S B4609720 9-tert-butyl-2-[2-(4-methylphenyl)cyclopropyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4609720.png)
9-tert-butyl-2-[2-(4-methylphenyl)cyclopropyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Descripción general
Descripción
9-tert-butyl-2-[2-(4-methylphenyl)cyclopropyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C25H28N4S and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.20346808 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, including the complex π-electron delocalisation effects, have been extensively studied. The synthesis involves multiple steps, leading to compounds with significant aromaticity and potential for various reactions. These derivatives exhibit planar structures, except for the tetrahydrobenzene part, and form intermolecular connections through various contacts. The influence of substituents and polycyclic structure on the aromaticity of fused heterocyclic rings has been detailed, providing insights into the molecular environment's impact on the compounds' properties (Gajda et al., 2015).
Chemical Reactions and Modifications
The Dimroth Rearrangement has been utilized for synthesizing and interconverting isomeric triazolothienopyrimidines. This method demonstrates the versatility of these compounds in undergoing structural changes under different conditions, leading to the synthesis of various isomers with potential biological activities (Hamed et al., 2008).
Potential Biological Applications
Various tetrahydrobenzothienopyrimidine and triazolopyrimidine derivatives have been synthesized with the aim of evaluating their antimicrobial properties. Preliminary testing has shown that certain derivatives exhibit significant activity against specific bacterial strains and fungi, highlighting their potential as antimicrobial agents (Soliman et al., 2009).
Additionally, a series of substituted [1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These studies have provided valuable information on the structure-activity relationships of these compounds, with some derivatives showing promising results as potential anticancer agents (Botros et al., 2017).
Propiedades
IUPAC Name |
13-tert-butyl-4-[2-(4-methylphenyl)cyclopropyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4S/c1-14-5-7-15(8-6-14)18-12-19(18)22-27-23-21-17-10-9-16(25(2,3)4)11-20(17)30-24(21)26-13-29(23)28-22/h5-8,13,16,18-19H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJZSGGIAMLBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C3=NN4C=NC5=C(C4=N3)C6=C(S5)CC(CC6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,3-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B4609638.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4609648.png)

![3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4609653.png)
![ethyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4609655.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4609665.png)

![3,3'-[1,3-butadiyne-1,4-diylbis(1,1-cyclohexanediyloxy)]dipropanenitrile](/img/structure/B4609695.png)
![3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4609706.png)
![4-methyl-1-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B4609716.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B4609726.png)

![dimethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4609747.png)
